(±)10(11)-DiHDPA

Description

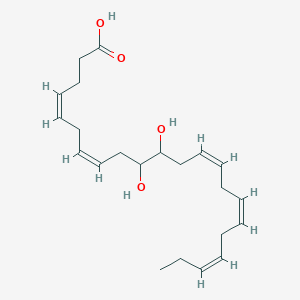

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZUCYZBXHOCES-UQZHZJRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

difference between 10(11)-EpDPE and (±)10(11)-DiHDPA

Differentiation, Metabolic Fate, and Pharmacological Significance

Executive Summary

This guide delineates the critical technical and functional differences between 10(11)-EpDPE (10,11-epoxydocosapentaenoic acid) and its downstream metabolite (±)10(11)-DiHDPA (10,11-dihydroxydocosapentaenoic acid).[1][2]

In the context of drug development and lipid signaling:

-

10(11)-EpDPE is the bioactive pharmacophore , acting as a potent anti-angiogenic and anti-inflammatory mediator.[1][2] It is an endogenous metabolite of Docosahexaenoic Acid (DHA) produced by Cytochrome P450 (CYP) epoxygenases.[1]

-

This compound is the inactivation product , formed via the hydrolysis of the epoxide by Soluble Epoxide Hydrolase (sEH).[1][2] While often used as a stable biomarker for pathway flux, it generally lacks the potent signaling efficacy of its epoxide precursor.

The preservation of 10(11)-EpDPE by inhibiting sEH is a validated therapeutic strategy for treating neuropathic pain, ocular neovascularization, and metastatic cancer.[1][2]

Chemical Identity & Structural Biology[1][2]

The transition from EpDPE to DiHDPA represents a fundamental change in polarity, stability, and steric conformation, which dictates receptor binding and half-life.[2]

| Feature | 10(11)-EpDPE | This compound |

| Full Name | 10,11-epoxy-docosapentaenoic acid | 10,11-dihydroxy-docosapentaenoic acid |

| Common Abbr. | 10,11-EDP | 10,11-DiHDPE / 10,11-DiHDoPE |

| Molecular Formula | C₂₂H₃₂O₃ | C₂₂H₃₄O₄ |

| Molecular Weight | 344.5 g/mol | 362.5 g/mol (+18 Da, H₂O) |

| Functional Group | Epoxide (Three-membered ether ring) | Vicinal Diol (Two adjacent hydroxyls) |

| Polarity (LogP) | High Lipophilicity (~5.[1][2][3]3) | Increased Polarity (Hydrophilic shift) |

| Stereochemistry | Biologically produced as specific enantiomers (e.g., 10S,11R).[1] Synthetic standards are often racemic (±).[1][2] | Retains chirality of precursor but ring opening usually results in threo or erythro diols. |

| Chemical Stability | Labile: Sensitive to acidic pH and nucleophilic attack.[2] | Stable: Resistant to hydrolysis; suitable for long-term storage.[2] |

Biosynthesis & Metabolic Pathway

The physiological relationship between these two lipids is governed by the CYP-sEH Axis .[2] This pathway is the primary target for sEH inhibitor (sEHi) drug discovery programs.[1]

Pathway Visualization

Figure 1: The metabolic cascade converting dietary DHA into the bioactive 10(11)-EpDPE, and its subsequent inactivation to 10(11)-DiHDPA by sEH.[1][2] Inhibition of sEH stabilizes the epoxide pool.

Functional Pharmacology[1]

10(11)-EpDPE: The Angiogenesis Inhibitor

Unlike its arachidonic acid-derived counterparts (EETs), which are often pro-angiogenic, 10(11)-EpDPE exerts distinct anti-tumor effects.[1][2]

-

Mechanism: Inhibits VEGF-induced endothelial cell migration and tube formation.[2]

-

Therapeutic Application: Suppression of primary tumor growth and metastasis.[4]

-

Pain Modulation: Acts as a potent antihyperalgesic agent in inflammatory pain models.[2]

This compound: The Inactive Metabolite?

-

Primary Status: Generally considered biologically inert regarding the specific anti-angiogenic potency of its parent epoxide.

-

Nuance: High concentrations of diols can sometimes act as competitive antagonists or possess weak pro-inflammatory properties in specific tissues, but in the context of sEH inhibition, they are the "waste" product.

-

Utility: Used primarily as a biomarker in pharmacokinetic (PK) studies.[1] An increase in the DiHDPA/EpDPE ratio indicates high sEH activity and rapid clearance of the active drug.

Analytical Methodology (LC-MS/MS)[1][2][6][7][8][9]

Differentiating these two species requires precise chromatographic separation and mass spectrometry parameters due to the potential for in-source fragmentation.[2]

Chromatographic Separation[1][5][7][8][10]

-

Column: C18 Reverse Phase (e.g., Kinetex C18 or BEH C18).[1]

-

Elution Order: 10(11)-DiHDPA elutes earlier (more polar) than 10(11)-EpDPE.[1][2]

-

Mobile Phase: Water/Acetonitrile (or Methanol) with 0.01% Acetic Acid.[1][2] Note: Avoid strong acids which degrade the epoxide.

Mass Spectrometry Transitions (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode.[1][2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| 10(11)-EpDPE | 343.2 [M-H]⁻ | 299.2 (COO⁻) | ~15-20 | Primary Quantifier.[1][2] |

| 343.2 | 281.2 (H₂O loss) | ~15-20 | Qualifier. | |

| This compound | 361.2 [M-H]⁻ | 153.1 | ~20-25 | Check for crosstalk. |

| 361.2 | 299.2 | ~20 | Common fragment.[1][2] |

Critical Analytical Warning: 10(11)-EpDPE is acid-labile .[1][2] If your LC mobile phase is too acidic (e.g., >0.1% Formic Acid) or if samples are left in acidic reconstitution solvent, the epoxide will artificially hydrolyze to the diol during analysis, leading to false-negative epoxide data and false-positive diol data.[1][2] Use 0.01% Acetic Acid or neutral pH buffers. [1][2]

Experimental Protocols

Protocol A: Stability Assessment (Epoxide Integrity)

Purpose: To validate sample handling procedures and ensure 10(11)-EpDPE is not degrading before analysis.[1][2]

-

Preparation: Prepare a 1 µM solution of 10(11)-EpDPE in three buffers:

-

Incubation: Incubate at Room Temperature (25°C).

-

Sampling: Aliquot at T=0, T=30 min, T=2 hours.

-

Analysis: Inject immediately onto LC-MS/MS.

-

Validation Criteria: Buffer A and C must show >95% retention of the epoxide peak area relative to T=0. Buffer B should show significant conversion to the DiHDPA mass (m/z 361.2).[1]

Protocol B: In Vitro sEH Activity Assay

Purpose: To screen drug candidates for sEH inhibition using 10(11)-EpDPE as the physiological substrate.[1][2]

-

Enzyme Prep: Dilute recombinant human sEH (hsEH) to 10 nM in Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA.[1][2]

-

Inhibitor Incubation: Add test compound (sEHi) or vehicle (DMSO) to the enzyme solution.[1] Incubate for 15 min at 30°C.

-

Substrate Addition: Add 10(11)-EpDPE (Final concentration: 50 µM).

-

Reaction: Incubate for 10–30 minutes at 30°C.

-

Quenching: Stop reaction by adding 2 volumes of ice-cold Methanol containing Internal Standard (e.g., 10(11)-EpDPE-d11).

-

Quantification: Centrifuge (10,000 x g, 5 min) and analyze supernatant by LC-MS/MS.

-

Calculation:

References

-

Morisseau, C., et al. (2010). Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids. Journal of Lipid Research, 51(12), 3481-3490.[1][2]

-

Zhang, G., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis.[1] Proceedings of the National Academy of Sciences (PNAS), 110(16), 6530-6535.[1][2] [1]

-

Wagner, K., et al. (2017). Soluble epoxide hydrolase as a therapeutic target for pain, inflammatory and neurodegenerative diseases.[2] Pharmacology & Therapeutics, 180, 62-76.[2]

-

Yang, J., et al. (2011). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery.[2] Analytical and Bioanalytical Chemistry, 404, 1413–1426.[2][5]

-

Cayman Chemical. Product Information: (±)10(11)-EpDPA and this compound.[1][2]

Sources

- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 10,11-DiHDPE | C22H34O4 | CID 16061145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.labrulez.com [lcms.labrulez.com]

Metabolic Fate of DHA-Derived Vicinal Diols: A Technical Analysis

Executive Summary

The metabolic trajectory of Docosahexaenoic Acid (DHA) is frequently oversimplified as a binary conversion to pro-resolving mediators (resolvins/protectins). However, a dominant yet often overlooked parallel pathway involves the cytochrome P450 (CYP) epoxygenase-mediated formation of Epoxydocosapentaenoic acids (EpDPEs) and their subsequent hydrolysis by Soluble Epoxide Hydrolase (sEH) into Dihydroxydocosapentaenoic acids (DiHDPEs) .

Historically dismissed as inert degradation products, DHA-derived vicinal diols (particularly 19,20-DiHDPE) are now emerging as distinct bioactive entities with specific roles in vascular permeability and diabetic retinopathy. This guide delineates the precise metabolic fate of these diols—spanning glucuronidation, beta-oxidation, and phospholipid re-esterification—providing a mechanistic roadmap for researchers targeting the sEH pathway in drug development.

Biochemical Genesis: The sEH Bottleneck

The formation of vicinal diols is the result of a specific enzymatic "shunt" that diverts bio-active epoxides toward a more polar, generally less potent state.

The CYP-sEH Axis[1]

-

Epoxidation: CYP epoxygenases (primarily CYP2C and CYP2J subfamilies) attack the alkene bonds of DHA. The terminal omega-3 double bond is a preferred site, yielding 19,20-EpDPE .[1]

-

Hydrolysis: The enzyme Soluble Epoxide Hydrolase (sEH/EPHX2) rapidly hydrates the epoxide ring. This addition of water opens the ring, creating a vicinal diol (two adjacent hydroxyl groups).

-

Substrate Specificity: sEH shows high catalytic efficiency for 19,20-EpDPE, converting it to 19,20-DiHDPE (also referred to as 19,20-DiHDPA).

-

Critical Insight: The conversion of EpDPE to DiHDPE represents a massive shift in polarity and solubility (LogP decrease), fundamentally altering the molecule's ability to cross membranes and interact with hydrophobic binding pockets (e.g., PPARγ).

The Three Metabolic Fates of DiHDPEs

Once formed, DiHDPEs do not simply accumulate; they undergo three distinct metabolic fates that determine their biological half-life and excretion.

Fate A: Phase II Conjugation (Glucuronidation)

This is the primary clearance mechanism for circulating diols. The introduction of the diol moiety makes the lipid a prime substrate for UDP-glucuronosyltransferases (UGTs).

-

Mechanism: The hydroxyl groups at positions 19 or 20 serve as conjugation sites for glucuronic acid.

-

Primary Isoform: UGT2B7 is the dominant isoform responsible for glucuronidating long-chain fatty acid alcohols and diols.

-

Outcome: The resulting DiHDPE-glucuronide is highly water-soluble and is actively transported into the urine (renal excretion) or bile.

-

Detection: In human urine, DiHDPEs are predominantly found as glucuronide conjugates. Analysis requires beta-glucuronidase hydrolysis to liberate the parent diol for quantification.

Fate B: Peroxisomal Beta-Oxidation

Similar to their parent fatty acid (DHA), DiHDPEs are substrates for beta-oxidation. However, the presence of the diol group presents a steric challenge to mitochondrial machinery, often necessitating peroxisomal processing.

-

Chain Shortening: The carboxyl end undergoes sequential removal of 2-carbon units (Acetyl-CoA).

-

Retroconversion: Just as DHA is retroconverted to EPA, DiHDPEs can be chain-shortened to 16- or 18-carbon diol analogs.

-

Metabolic Stall: Beta-oxidation proceeds until the enzymatic machinery encounters the diol functionality (e.g., at C19/C20). This often results in the accumulation of shorter-chain diol metabolites which are then excreted or further oxidized.

Fate C: Phospholipid Re-esterification

While less efficient than the incorporation of DHA or EpDPEs, a fraction of DiHDPEs is re-esterified into membrane phospholipids.

-

Target Lipids: Phosphatidylcholine (PC) and Phosphatidylinositol (PI).[2]

-

Biological Consequence: Incorporation of the bulky, polar diol group into the sn-2 position of phospholipids disrupts membrane packing and fluidity. This "storage" mechanism allows for the slow release of diols upon phospholipase activation (e.g., cPLA2), potentially contributing to chronic vascular signaling in disease states like diabetes.

Comparative Bioactivity: Epoxide vs. Diol

The dogma that diols are "inactive" is being revised. While they lack the potent anti-inflammatory and vasodilatory properties of epoxides, they possess distinct pathological activities.

| Feature | 19,20-EpDPE (Epoxide) | 19,20-DiHDPE (Diol) |

| Primary Effect | Vasodilation, Anti-inflammatory | Pro-permeability, Angiogenesis |

| Target | BK channels, PPARγ | Unknown GPCRs, TRPV4 (potential) |

| Solubility | Lipophilic | Amphiphilic/Polar |

| Retinal Effect | Protects vasculature | Induces pericyte loss (Retinopathy link) |

| sEH Inhibition | Stabilizes (Beneficial) | Reduces (Beneficial) |

Visualization of the Metabolic Pathway[4][5]

Caption: The metabolic cascade of DHA via the CYP-sEH axis, highlighting the divergence of the toxic diol metabolite into excretion, oxidation, or membrane incorporation pathways.

Experimental Protocol: Quantifying DiHDPEs

To accurately study these metabolites, researchers must prevent ex vivo formation and separate enantiomers.

Step 1: Sample Preparation

-

Inhibition: Immediately upon blood draw or tissue harvest, add t-AUCB (10 µM) to inhibit sEH activity and BHT to prevent auto-oxidation.

-

Hydrolysis (Optional): To measure total diols (free + glucuronidated), treat plasma with

-glucuronidase (Helix pomatia) for 2 hours at 37°C.

Step 2: Solid Phase Extraction (SPE)

-

Condition Oasis HLB cartridges with methanol and water.

-

Load acidified sample (pH 3.5).

-

Wash with 5% methanol.

-

Elute with ethyl acetate.

-

Evaporate under nitrogen and reconstitute in methanol.

Step 3: LC-MS/MS Analysis

-

Column: Phenomenex Kinetex C18 (for regioisomers) or Chiralpak AD-RH (for enantiomers).

-

Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Acetic Acid.

-

Ionization: ESI Negative Mode.

-

MRM Transitions:

Validation Check: The ratio of DiHDPE to EpDPE is a validated biomarker for in vivo sEH activity. A high ratio indicates high sEH activity and potential loss of therapeutic epoxides.

References

-

Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual Review of Pharmacology and Toxicology.

-

Hu, J., et al. (2017).[4] Inhibition of soluble epoxide hydrolase prevents diabetic retinopathy. Nature.

-

Arnold, C., et al. (2010). Arachidonic acid-metabolizing cytochrome P450 enzymes are targets of {omega}-3 fatty acids. Journal of Biological Chemistry.

-

Newman, J. W., et al. (2005). Cytochrome P450-dependent lipid metabolism in metabolic syndrome. Prostaglandins & Other Lipid Mediators.[6][7][3][8][9]

-

Little, J. P., et al. (2002). Glucuronidation of the dietary fatty acids, phytanic acid and docosahexaenoic acid, by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition.[10][11][12]

-

Fischer, R., et al. (2014). Dietary omega-3 fatty acids modulate the eicosanoid profile in man. Prostaglandins, Leukotrienes and Essential Fatty Acids.[6]

Sources

- 1. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders [frontiersin.org]

- 5. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Epoxy-Oxylipins and Soluble Epoxide Hydrolase Metabolic Pathway as Targets for NSAID-Induced Gastroenteropathy and Inflammation-Associated Carcinogenesis [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucuronidation: driving factors and their impact on glucuronide disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Mechanism of Action: (±)10(11)-DiHDPA and the DHA-CYP-sEH Axis in Angiogenesis

This guide provides an in-depth technical analysis of the mechanism of action for (±)10(11)-DiHDPA (10,11-dihydroxydocosapentaenoic acid) within the context of angiogenesis. It synthesizes primary literature regarding the cytochrome P450 (CYP) epoxygenase pathway of Docosahexaenoic Acid (DHA) metabolism.

Executive Summary

This compound is a bioactive lipid metabolite derived from the omega-3 fatty acid Docosahexaenoic Acid (DHA).[1][2] It acts as the downstream hydrolysis product of 10,11-EpDPE (10,11-epoxydocosapentaenoic acid), a potent anti-angiogenic mediator.

In the context of angiogenesis, the mechanism is defined by a "metabolic switch" regulated by the enzyme Soluble Epoxide Hydrolase (sEH) .[3] While the precursor epoxide (10,11-EpDPE) actively inhibits VEGF-induced endothelial cell proliferation and migration, its conversion to the diol (10,11-DiHDPA) represents a loss-of-function event. Consequently, the accumulation of this compound signifies the inactivation of the anti-angiogenic signal, effectively permitting angiogenic progression. Recent data further suggests that unlike their epoxide precursors, diol metabolites may possess weak pro-inflammatory properties that indirectly support the tumor microenvironment.

Molecular Identity & Biosynthesis

To understand the mechanism, one must first map the metabolic trajectory. This compound does not exist in isolation but is the product of a specific enzymatic cascade.

The DHA-CYP-sEH Pathway[4]

-

Substrate: Docosahexaenoic Acid (DHA) , an omega-3 polyunsaturated fatty acid incorporated into cell membrane phospholipids.

-

Epoxidation (The Activation): Cytochrome P450 epoxygenases (primarily CYP2C and CYP2J isoforms) metabolize DHA into Epoxydocosapentaenoic acids (EDPs/EpDPEs) .

-

Hydrolysis (The Inactivation): The enzyme Soluble Epoxide Hydrolase (sEH) rapidly hydrolyzes the epoxide ring of 10,11-EpDPE, adding a water molecule to form the vicinal diol.

-

Product:This compound (The stable, generally inactive metabolite).

-

Chemical Structure Context[2][7][8][9][10]

-

10,11-EpDPE: Contains a strained 3-membered epoxide ring at the 10,11 position. This strain is critical for its binding affinity to target receptors (e.g., VEGFR2 inhibition).

-

10,11-DiHDPA: Contains adjacent hydroxyl groups at carbons 10 and 11. This structure is more polar and chemically stable but lacks the electrophilic reactivity of the epoxide.

Mechanism of Action: The Angiogenic Switch

The biological activity of this compound is best understood in contrast to its precursor. The "mechanism" is effectively the termination of VEGF suppression .

A. The Precursor's Role (10,11-EpDPE)

The epoxide precursor is the primary effector. Its mechanism involves:

-

Target: VEGFR2 (KDR/Flk-1) .

-

Action: 10,11-EpDPE inhibits VEGF-induced phosphorylation of VEGFR2.

-

Signaling Cascade: By blocking VEGFR2 activation, it suppresses the downstream ERK1/2 (p44/42 MAPK) signaling pathway.

-

Phenotypic Outcome: Inhibition of endothelial cell migration, tube formation, and microvessel sprouting.

B. The Diol's Role (10,11-DiHDPA)

The conversion to this compound alters the signaling landscape:

-

Loss of VEGFR2 Inhibition: Unlike the epoxide, this compound exhibits significantly reduced or negligible affinity for the VEGFR2 inhibitory site. It fails to block VEGF-induced phosphorylation.

-

Restoration of Angiogenesis: By metabolizing the inhibitor (EpDPE) into the diol (DiHDPA), sEH restores the endothelial cell's sensitivity to VEGF. Thus, high levels of 10,11-DiHDPA correlate with active angiogenesis.

-

Potential Pro-Inflammatory Activity: Emerging evidence suggests that while epoxides are anti-inflammatory, their corresponding diols (including DiHDPAs) can be pro-inflammatory or cytotoxic in specific contexts (e.g., colonic inflammation), potentially fueling the angiogenic drive via cytokine release (e.g., MCP-1).

Pathway Visualization

The following diagram illustrates the metabolic switch where sEH activity dictates the transition from anti-angiogenic (Epoxide) to permissive/inactive (Diol) states.

Caption: The DHA metabolic axis. 10,11-EpDPE inhibits VEGFR2-mediated angiogenesis. Hydrolysis by sEH to 10,11-DiHDPA abolishes this inhibition, restoring angiogenic potential.

Experimental Protocols for Validation

To validate the mechanism of this compound, researchers must compare it against its epoxide precursor and use sEH inhibitors to modulate the ratio of these metabolites.

Protocol A: In Vitro Endothelial Tube Formation Assay

Objective: Determine the differential potency of 10,11-EpDPE vs. 10,11-DiHDPA on VEGF-induced angiogenesis.

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Starve cells in basal medium (0.5% FBS) for 6 hours prior to assay.

-

Matrix Preparation: Thaw Growth Factor-Reduced Matrigel at 4°C. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 mins.

-

Treatment Groups:

-

Vehicle Control: DMSO (<0.1%).

-

Positive Control: VEGF (20 ng/mL).

-

Test Group 1: VEGF + 10,11-EpDPE (1 µM).

-

Test Group 2: VEGF + this compound (1 µM).

-

Test Group 3: VEGF + 10,11-EpDPE + sEH Inhibitor (e.g., t-AUCB or TPPU, 1 µM).

-

-

Seeding: Seed HUVECs (1.5 x 10^4 cells/well) onto the Matrigel.

-

Incubation: Incubate for 6–18 hours at 37°C, 5% CO2.

-

Quantification: Image using phase-contrast microscopy. Analyze "Total Tube Length" and "Branch Points" using ImageJ (Angiogenesis Analyzer plugin).

-

Expected Result: 10,11-EpDPE will significantly reduce tube length. This compound will show minimal inhibition (comparable to VEGF alone). Group 3 (Epoxide + sEH inhibitor) will show maximal inhibition due to stabilization of the epoxide.

-

Protocol B: In Vivo Matrigel Plug Assay

Objective: Assess physiological angiogenesis and the stability of the metabolite.

-

Preparation: Mix liquid Matrigel (500 µL) with VEGF (100 ng) and heparin (20 units).

-

Drug Addition: Add this compound (10 µg) or 10,11-EpDPE (10 µg) to the mix.

-

Implantation: Inject subcutaneously into the ventral midline of C57BL/6 mice.

-

Harvest: After 7–10 days, euthanize mice and remove plugs.

-

Analysis:

-

Hemoglobin Quantification: Homogenize plug and measure hemoglobin (Drabkin’s reagent) as a proxy for vascular volume.

-

Immunohistochemistry: Stain sections for CD31 (endothelial marker).

-

Self-Validating Check: The EpDPE group should show pallor (reduced vascularization) compared to the DiHDPA group, which should appear red/vascularized similar to the VEGF control.

-

Data Summary: Epoxide vs. Diol

The following table summarizes the comparative biological activities established in key literature (e.g., Zhang et al., PNAS 2013).

| Feature | 10,11-EpDPE (Epoxide) | This compound (Diol) |

| Primary Action | Anti-Angiogenic | Inactive / Permissive |

| VEGFR2 Phosphorylation | Potent Inhibition | No Significant Inhibition |

| Endothelial Migration | Inhibited (IC50 ~1-3 µM) | No Effect |

| Metabolic Stability | Unstable (Rapidly hydrolyzed by sEH) | Stable (End-product) |

| Effect of sEH Inhibitors | Potentiates activity (Stabilizes Epoxide) | Reduces formation (Prevents accumulation) |

| Tumor Growth (Murine) | Suppresses growth & metastasis | No suppression observed |

References

-

Zhang, G., Panigrahy, D., Mahakian, L.M., et al. (2013). "Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis." Proceedings of the National Academy of Sciences (PNAS).

-

Zhang, G., Kodani, S., & Hammock, B.D. (2014). "Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer."[3] Progress in Lipid Research.

-

Wang, W., Yang, J., Edin, M.L., et al. (2012). "Targeted metabolomics identifies the cytochrome P450 monooxygenase eicosanoid pathway as a novel therapeutic target of colon tumorigenesis." Cancer Research.

-

Cayman Chemical. "this compound Product Information." Cayman Chemical Catalog.

-

Imig, J.D. & Hammock, B.D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxylipins in Atherosclerosis: Their Role in Inflammation, Diagnosis, and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Oxylipins in Atherosclerosis: Their Role in Inflammation, Diagnosis, and Therapeutic Perspectives | MDPI [mdpi.com]

Methodological & Application

Application Note: Precision Quantification of (±)10(11)-DiHDPA by LC-MS/MS

Abstract & Biological Context

(±)10(11)-DiHDPA (10,11-dihydroxy-docosapentaenoic acid) is a bioactive lipid mediator derived from Docosahexaenoic Acid (DHA). It represents the stable downstream metabolite of the cytochrome P450 (CYP) epoxygenase pathway. Specifically, CYP enzymes convert DHA into the epoxide 10,11-EpDPE (also known as 10,11-EDP), which is rapidly hydrolyzed by Soluble Epoxide Hydrolase (sEH) into the vicinal diol 10,11-DiHDPA.[1]

While epoxides (EpDPEs) are often potent vasodilators and anti-inflammatory agents, their conversion to diols (DiHDPAs) is generally considered a deactivation or "metabolic sink" step. However, recent evidence suggests DiHDPAs possess distinct biological activities, including modulation of angiogenesis and retinal vascular permeability.[1] Therefore, quantifying the ratio of Epoxide:Diol serves as a critical biomarker for sEH activity in vivo.[1]

The Challenge

Quantification is complicated by:

-

Regioisomerism: DHA forms multiple diol isomers (7,8-, 10,11-, 13,14-, 16,17-, 19,20-DiHDPA) that are isobaric (m/z 361.[1]2) and possess similar fragmentation patterns.[2]

-

Matrix Interference: Plasma phospholipids can suppress ionization.

-

Stability: DHA metabolites are prone to auto-oxidation.

This protocol details a self-validating LC-MS/MS workflow designed to resolve 10,11-DiHDPA from its isomers and quantify it with femtomolar sensitivity.

Pathway Visualization

Figure 1: The metabolic cascade of DHA via the CYP/sEH axis. 10,11-DiHDPA is the stable marker of sEH-mediated hydrolysis of the bioactive epoxide.

Materials & Standards

Chemical Standards

To ensure "Trustworthiness" in quantification, use high-purity standards. Do not rely on relative quantification.

| Reagent | Description | Supplier (Recommended) | Purpose |

| This compound | Analyte Standard, >98% purity | Cayman Chem (#18174) | Calibration Curve |

| 10(11)-EpDPE | Precursor Standard | Cayman Chem (#10471) | Retention Time Verification |

| 12-HETE-d8 | Internal Standard (IS) | Cayman Chem (#334310) | Normalization (Surrogate) |

| BHT | Butylated hydroxytoluene | Sigma-Aldrich | Antioxidant |

Note: If a specific deuterated analog (e.g., 10,11-DiHDPA-d9) is unavailable, 12-HETE-d8 is the industry-standard surrogate due to similar retention and ionization properties on C18 phases.

Sample Preparation Protocol (Solid Phase Extraction)

Objective: Isolate oxylipins from plasma/tissue while removing phospholipids that cause ion suppression. Critical Control: All steps must be performed on ice or at 4°C.

Step-by-Step Workflow

-

Sample Thawing & Spiking:

-

Thaw plasma (200 µL) on ice.

-

Immediately add 10 µL of Antioxidant Cocktail (0.2 mg/mL BHT + 0.2 mg/mL EDTA in methanol). Causality: Prevents ex vivo auto-oxidation of DHA into non-enzymatic artifacts.

-

Add 10 µL of Internal Standard (100 ng/mL 12-HETE-d8). Vortex gently.

-

-

Protein Precipitation:

-

Add 600 µL of ice-cold Methanol (MeOH).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a clean glass tube. Dilute with 2.4 mL of pH 3.5 water (acidified with HCl) to reduce organic content to <20% (crucial for SPE retention).

-

-

Solid Phase Extraction (SPE):

-

Cartridge: Oasis HLB 60 mg (Waters) or Strata-X (Phenomenex).

-

Condition: 3 mL Methanol followed by 3 mL Water (pH 3.5).

-

Load: Apply diluted supernatant by gravity or low vacuum (<5 inHg).

-

Wash: 3 mL of 5% Methanol in Water. Removes salts and polar interferences.

-

Elute: 3 mL of Methanol. Collect this fraction.

-

-

Reconstitution:

-

Evaporate eluate to dryness under a gentle stream of Nitrogen (N2) at 30°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (50:50) .

-

Vortex and transfer to LC vial with glass insert.

-

LC-MS/MS Methodology

System: UHPLC coupled to Triple Quadrupole (QqQ) MS (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS).

Chromatographic Conditions

Separation of the 10,11-isomer from the 19,20-isomer is the primary challenge.[1] A specialized gradient is required.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[3]

-

Column Temp: 50°C (Higher temp improves peak shape for diols).

-

Flow Rate: 0.4 mL/min.[3]

-

Mobile Phase A: Water + 0.02% Acetic Acid.[3]

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.02% Acetic Acid.[3]

-

Why Acetic Acid? Formic acid can suppress negative ion sensitivity for some oxylipins. Acetic acid provides a "softer" acidic environment.

-

Why Isopropanol? Helps elute sticky lipids and cleans the column.

-

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 25 | Initial Hold |

| 1.0 | 25 | Load |

| 12.0 | 60 | DiHDPA Elution Window (approx 8-10 min) |

| 13.0 | 98 | Wash |

| 15.0 | 98 | Wash |

| 15.1 | 25 | Re-equilibration |

| 18.0 | 25 | End |

Mass Spectrometry Parameters (ESI Negative)

Source Settings (Generic - Optimize for your instrument):

-

Curtain Gas: 35 psi

-

IonSpray Voltage: -4500 V

-

Temp: 500°C

-

Gas 1 / Gas 2: 50 / 50 psi[4]

MRM Transitions (The "Fingerprint"): The transition 361.2 → 153.0 is the most specific quantifier for 10,11-DiHDPA, corresponding to cleavage between C10 and C11.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |

| 10(11)-DiHDPA | 361.2 | 153.0 | 50 | -26 | Quantifier |

| 10(11)-DiHDPA | 361.2 | 299.2 | 50 | -20 | Qualifier (Loss of CO2+H2O) |

| 12-HETE-d8 (IS) | 327.2 | 184.1 | 25 | -22 | Internal Standard |

Note: 19,20-DiHDPA often elutes later and may share the 361->299 transition but will lack the specific 361->153 intensity ratio.

Workflow Visualization

Figure 2: End-to-end workflow ensuring sample integrity and quantitative accuracy.

Method Validation & Troubleshooting

Self-Validating Criteria

To satisfy the "Trustworthiness" requirement, every batch must include:

-

Retention Time Lock: The retention time of 10,11-DiHDPA must match the authentic standard within ±0.05 min. If it shifts, the separation from 19,20-DiHDPA is compromised.

-

Ion Ratio Confirmation: The ratio of the Quantifier (153.0) to Qualifier (299.2) peak areas must be consistent with the standard (<20% deviation).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Noise | Contaminated source or solvents | Clean ion source; use LC-MS grade solvents only. |

| Low Sensitivity | Ion suppression from phospholipids | Improve SPE wash step (increase % MeOH slightly to 10% if loss is low). |

| Double Peaks | Isomer co-elution (19,20-DiHDPA) | Flatten the LC gradient between 8-12 minutes to improve resolution. |

| Signal Drift | Evaporation of solvent in vial | Ensure caps are tight; use temperature-controlled autosampler (4°C). |

References

-

Zhang, G., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis.[1] Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wang, Y., et al. (2018). Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry.[1][5] Analytica Chimica Acta. Available at: [Link]

-

Hassan, F., et al. (2019). Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases.[1] ACS Chemical Neuroscience. Available at: [Link]

Sources

- 1. Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases by Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Preparation of (±)10(11)-DiHDPA Standard Solutions for Quantitative Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of high-purity standard solutions of (±)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid ((±)10(11)-DiHDPA) intended for quantitative analysis by mass spectrometry (MS). As a key diol metabolite of docosahexaenoic acid (DHA) formed via the cytochrome P450 epoxygenase pathway, accurate quantification of this compound is crucial for studies in inflammation, angiogenesis, and cancer.[1] This guide emphasizes the critical considerations and best practices necessary to ensure the accuracy, precision, and stability of the standard solutions, thereby establishing a trustworthy foundation for experimental data.

Introduction: The Significance of this compound

This compound is a vicinal diol produced from the action of cytochrome P450 epoxygenases on DHA, a vital omega-3 polyunsaturated fatty acid (PUFA).[1] Research has demonstrated its biological activities, including the inhibition of VEGF-induced angiogenesis, tumor growth, and metastasis.[1] Given its role as a lipid mediator, precise and reliable quantification in biological matrices is essential for elucidating its physiological and pathophysiological functions. Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for this purpose, demanding accurately prepared calibration standards for reliable quantification.[2][3]

This application note provides a comprehensive, field-proven methodology for preparing this compound standard solutions, addressing common pitfalls such as oxidation, solvent incompatibility, and inaccurate concentration assessment.

Analyte Profile: this compound

A thorough understanding of the analyte's properties is fundamental to its correct handling.

| Property | Value | Source |

| Formal Name | (±)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid | [1] |

| Synonyms | (±)10,11-DiHDPE | [1][4] |

| CAS Number | 1345275-22-0 | [1][4][5] |

| Molecular Formula | C₂₂H₃₄O₄ | [1][5][6] |

| Formula Weight | 362.5 g/mol | [1][5][6] |

| Purity (Typical) | ≥98% | [1][4][5] |

| Supplied Form | Typically a solution in ethanol (e.g., 500 µg/mL) | [1][4] |

| Storage (as received) | -20°C | [4] |

| Stability (in ethanol) | ≥ 2 years at -20°C | [1][4] |

Solubility Profile:

-

Ethanol: ~50 mg/mL[1]

-

DMSO: ~50 mg/mL[1]

-

DMF: ~50 mg/mL[1]

-

PBS (pH 7.2): ~0.25 mg/mL (Aqueous solutions are not recommended for storage beyond one day)[1][4]

Core Principles for Preparing Lipid Standards

The accuracy of any quantitative MS-based assay is fundamentally dependent on the quality of the calibration curve. For PUFA derivatives like DiHDPA, which are susceptible to degradation, several principles must be strictly followed.

Solvent Selection and Rationale

The choice of solvent is critical for ensuring analyte solubility, stability, and compatibility with the LC-MS system.

-

Primary Solvents: High-purity ethanol, methanol, or acetonitrile are recommended for the primary stock solution. Commercial preparations of this compound are often supplied in ethanol, which is an excellent starting point.[1][4] These solvents are volatile, compatible with reversed-phase chromatography, and provide good solubility.

-

Solvent Exchange: If the initial solvent (e.g., ethanol) is not ideal for your specific application, it can be evaporated under a gentle stream of inert gas (e.g., nitrogen), and the residue can be immediately redissolved in the solvent of choice.[4] This prevents prolonged exposure of the neat oil to air.

-

Aqueous Solutions: Due to the low solubility and potential for hydrolysis or microbial growth, preparing and storing stock solutions in aqueous buffers is strongly discouraged.[4] Dilutions into aqueous solutions or biological matrices should be performed immediately before analysis.

Mitigating Degradation: Oxidation and Hydrolysis

Polyunsaturated lipids are highly susceptible to oxidation at their double bonds.

-

Inert Atmosphere: Whenever possible, handle solutions under an inert gas like nitrogen or argon. Purging vials with inert gas before sealing can displace oxygen and prolong stability.

-

Temperature Control: Long-term storage must be at -20°C or, ideally, -80°C to minimize oxidative and enzymatic degradation.[7][8][9] Avoid repeated freeze-thaw cycles by preparing smaller volume aliquots of the stock solution.

-

Light Exposure: Store all standards in amber glass vials to protect them from light, which can catalyze auto-oxidation.[9]

-

Container Choice: Always use glass containers with Teflon-lined caps.[10] Plasticizers and other contaminants can leach from plastic tubes (e.g., polypropylene, polystyrene) into organic solvents, interfering with MS analysis.[10]

The Imperative of Internal Standards

For accurate quantification, the use of a suitable internal standard (IS) is indispensable.[11][12] The IS corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., d₄-10,11-DiHDPA). If an isotopically labeled standard is unavailable, a structurally similar compound with a different mass that is not endogenously present can be used.

Detailed Protocols

The following protocols describe the preparation of a primary stock, a working stock, and a set of calibration standards.

Protocol 1: Preparation of a 100 µg/mL Primary Stock Solution

This protocol assumes the starting material is a commercially available solution of this compound in ethanol at a concentration of 500 µg/mL.

Materials:

-

This compound in ethanol (500 µg/mL)

-

LC-MS grade ethanol

-

2 mL amber glass vials with Teflon-lined caps

-

Calibrated micropipettes (P200, P1000)

-

Vortex mixer

Procedure:

-

Allow the commercial standard vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric water.

-

In a clean 2 mL amber glass vial, pipette 800 µL of LC-MS grade ethanol.

-

Carefully add 200 µL of the 500 µg/mL this compound commercial solution to the ethanol.

-

Cap the vial tightly and vortex for 30 seconds to ensure a homogenous solution. This is your Primary Stock Solution at a concentration of 100 µg/mL .

-

Causality: This dilution step creates a stock concentration that is easier to handle for subsequent serial dilutions and reduces the amount of the expensive commercial standard used for each calibration curve.

-

Overlay the solution with nitrogen or argon, cap tightly, and store at -80°C for long-term stability.

Protocol 2: Preparation of a 1 µg/mL (1000 ng/mL) Working Stock Solution

Procedure:

-

Retrieve the 100 µg/mL Primary Stock Solution from the -80°C freezer and allow it to equilibrate to room temperature.

-

In a new 2 mL amber glass vial, pipette 990 µL of the chosen dilution solvent (e.g., Methanol:Water 80:20 v/v, or as dictated by your analytical method).

-

Add 10 µL of the 100 µg/mL Primary Stock Solution to the vial.

-

Cap the vial and vortex for 30 seconds. This is your Working Stock Solution at a concentration of 1 µg/mL (1000 ng/mL) .

-

Self-Validation: This intermediate dilution step is crucial for accurately preparing low-concentration calibration standards. Directly diluting from the highly concentrated primary stock can introduce significant volumetric errors.

Protocol 3: Preparation of Calibration Curve Standards (0.1 to 100 ng/mL)

This protocol uses serial dilutions from the 1 µg/mL Working Stock Solution to generate a typical calibration curve. The final volume of each standard is 1 mL.

Procedure:

-

Label eight clean 1.5 mL amber glass autosampler vials from Std 1 to Std 8.

-

Prepare the standards according to the dilution scheme in the table below. Add the required volume of dilution solvent first, followed by the corresponding volume of the stock solution.

-

Vortex each standard for 10 seconds after preparation.

-

If using an internal standard (IS), spike each standard (and your samples) with a fixed amount of the IS solution to achieve the desired final concentration.

Calibration Standard Dilution Table

| Standard ID | Starting Solution | Vol. of Starting Sol. (µL) | Dilution Solvent Volume (µL) | Final Concentration (ng/mL) |

| Std 8 | Working Stock (1000 ng/mL) | 100 | 900 | 100 |

| Std 7 | Working Stock (1000 ng/mL) | 50 | 950 | 50 |

| Std 6 | Working Stock (1000 ng/mL) | 25 | 975 | 25 |

| Std 5 | Working Stock (1000 ng/mL) | 10 | 990 | 10 |

| Std 4 | Std 8 (100 ng/mL) | 50 | 950 | 5 |

| Std 3 | Std 7 (50 ng/mL) | 20 | 980 | 1 |

| Std 2 | Std 5 (10 ng/mL) | 50 | 950 | 0.5 |

| Std 1 | Std 5 (10 ng/mL) | 10 | 990 | 0.1 |

Workflow Visualization

The following diagram illustrates the logical flow from the commercial standard to the final calibration curve points ready for analysis.

Caption: Workflow for preparing this compound calibration standards.

Quality Control and Best Practices

-

Solvent Blanks: Always run solvent blanks between standards and samples to check for carryover and system contamination.

-

Fresh is Best: Prepare fresh calibration standards from the working stock solution for each analytical run. Do not store low-concentration aqueous-organic standards for more than 24 hours.

-

Gravimetric vs. Volumetric: For the highest level of accuracy (e.g., preparing a certified reference material), gravimetric preparations (weighing both the standard and the solvent) are superior to volumetric preparations. For routine analysis, calibrated micropipettes are sufficient.

-

Verification: The concentration of the primary stock solution can be verified spectrophotometrically if a molar extinction coefficient is known, though this is often not available for lipid mediators. The most practical validation is the consistent generation of linear calibration curves with low coefficients of variation (%CV) for quality control samples.

References

-

This compound Information. Cambridge Bioscience. [Link]

-

Zhang, G., Panigrahy, D., Mahakian, L.M., et al. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proc. Natl. Acad. Sci. USA 110(16), 6530-6535. [Link]

-

Stark, K. D., & Aristizabal Henao, J. J. (2019). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American Journal of Clinical Nutrition, 110(3), 557-568. [Link]

-

Comprehensive targeted method for lipid mediator analysis. SCIEX. [Link]

-

Gable, K., et al. (2020). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry, 31(10), 2146-2156. [Link]

-

Parr, M. K., et al. (2020). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 77(6), 2139-2156. [Link]

-

A beginner's guide to lipidomics. Metware Biotechnology. [Link]

-

Lipidomics of oxidized polyunsaturated fatty acids. ScienceDirect. [Link]

-

Zivkovic, A. M., et al. (2017). A beginner's guide to lipidomics. The Biochemist, 39(1), 12-16. [Link]

-

Targeted profiling of lipid mediators. SCIEX. [Link]

-

A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Lipidomics Field. Springer. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. sfrbm.org [sfrbm.org]

- 3. sciex.com [sciex.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. avantiresearch.com [avantiresearch.com]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. portlandpress.com [portlandpress.com]

optimal solvent systems for (±)10(11)-DiHDPA chromatography

Application Note: Optimal Solvent Systems for (±)10(11)-DiHDPA Chromatography

Part 1: Executive Summary & Physicochemical Context

This compound (10,11-dihydroxydocosapentaenoic acid) is a bioactive lipid mediator derived from Docosahexaenoic Acid (DHA) via the Cytochrome P450 (CYP) epoxygenase pathway.[1][2] It is formed by the hydrolysis of its epoxide precursor, 10,11-EpDPA, by soluble epoxide hydrolase (sEH).[1][3]

The chromatographic challenge lies in its amphipathic nature : it possesses a lipophilic long-chain polyunsaturated tail and a polar diol "head" (in addition to the carboxyl group). Furthermore, it exists as a regioisomer among other DiHDPAs (e.g., 7,8-DiHDPA, 19,20-DiHDPA) and potentially as enantiomers (if not racemic).[1][2]

Why Solvent Choice is Critical:

-

Regioisomer Resolution: Mass spectrometry often yields identical fragments for 10,11-DiHDPA and its isomers (e.g., 19,20-DiHDPA).[1][2] Chromatographic separation is the only way to distinguish them.

-

Ionization Efficiency: As a carboxylic acid, negative mode ESI is standard. The solvent pH must ensure deprotonation while maintaining interaction with the stationary phase.

-

Peak Shape: The diol moiety can cause tailing if secondary interactions (silanol activity) are not suppressed by the solvent system.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Chromatography |

| Formula | C₂₂H₃₄O₄ (MW: 362.5 g/mol ) | Detectable by MS (m/z 361.2 [M-H]⁻).[1][2] |

| Polarity | Amphipathic (LogP ~3.5–4.[1][2]5) | Retains well on C18; elutes earlier than parent DHA.[1][2] |

| pKa | ~4.8 (Carboxylic Acid) | Mobile phase pH must be controlled (pH 3–5 preferred).[1][2] |

| Solubility | Ethanol, DMSO, DMF (>50 mg/mL); PBS <0.25 mg/mL | Samples must be dissolved in organic solvent before injection.[1][2] |

| Stability | Oxidatively labile (polyunsaturated) | Avoid degassed solvents sitting for days; keep autosampler cold (4°C).[1][2] |

Part 2: Method Development Strategy

The "optimal" system depends on the analytical goal. We define two primary workflows:

-

High-Throughput Profiling (RP-LC-MS/MS): For quantifying 10,11-DiHDPA in biological matrices (plasma, tissue).[1][2]

-

Chiral/Isomeric Resolution: For separating enantiomers or purifying the racemate from close eluting isomers.

Workflow Logic Diagram

Caption: Decision tree for selecting the appropriate chromatographic workflow for this compound analysis.

Part 3: Protocol A - High-Resolution RP-LC-MS/MS

This is the industry standard for lipid mediator profiling (oxylipins).[1] The solvent system utilizes Acetic Acid rather than Formic Acid, as it often provides better sensitivity for dihydroxy fatty acids in negative ion mode.

System Requirements:

-

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[1]

-

Column: Phenomenex Kinetex C18 (100 × 2.1 mm, 2.6 µm) or Waters ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm).[1][2]

-

Temperature: 40°C (Critical for reproducibility).

Mobile Phase Preparation:

-

Solvent A (Aqueous): Water + 0.1% Glacial Acetic Acid.[1][2]

-

Solvent B (Organic): Acetonitrile/Methanol (90:10 v/v) + 0.1% Glacial Acetic Acid.[1][2]

-

Note: The small amount of Methanol in Solvent B helps solvate the polar diol groups better than pure ACN, improving peak symmetry.

-

Gradient Table:

| Time (min) | Flow Rate (mL/min) | % Solvent B | Comments |

| 0.0 | 0.3 | 25 | Initial focusing. Low organic prevents breakthrough.[2] |

| 1.0 | 0.3 | 25 | Isocratic hold to elute salts/matrix.[2] |

| 15.0 | 0.3 | 75 | Shallow gradient to resolve 10,11 from 19,20-DiHDPA. |

| 16.0 | 0.3 | 98 | Wash phase (elutes parent DHA/Triglycerides).[1][2] |

| 19.0 | 0.3 | 98 | Hold wash.[2] |

| 19.1 | 0.3 | 25 | Return to initial conditions.[2] |

| 23.0 | 0.3 | 25 | Re-equilibration (Crucial).[1][2] |

MS/MS Detection Parameters (ESI Negative):

Part 4: Protocol B - Chiral Separation (Enantiomer Resolution)

If you are working with the racemic (±) mixture and need to separate the 10(S),11(R) from the 10(R),11(S) enantiomers, Reverse Phase C18 will not work.[1] You must use a chiral stationary phase.

Optimal System: Normal Phase Chiral HPLC.

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1][2]

-

Dimensions: 250 x 4.6 mm, 5 µm.

-

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Acetic Acid.[1][2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 210 nm (or MS if compatible with normal phase solvents; requires APCI or specialized setup).[1][2]

Expected Result:

The enantiomers should resolve with a separation factor (

Part 5: Sample Preparation & Handling

Self-validating your chromatography requires clean samples.[2] Direct injection of plasma will clog the column and suppress ionization.

Solid Phase Extraction (SPE) Protocol:

-

Conditioning: 3 mL Methanol followed by 3 mL Water (pH 4).

-

Loading: Acidify sample (pH 4) and load.

-

Wash: 3 mL Water + 5% Methanol (Removes salts/proteins).[1][2]

-

Elution: 3 mL Methanol (or Methyl Formate).

-

Reconstitution: Evaporate eluate under Nitrogen; reconstitute in Initial Mobile Phase (25% B) .

-

Critical: Do not reconstitute in 100% Methanol; this causes "solvent effect" peak broadening for early eluters.

-

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions.[1][2] | Ensure 0.1% Acetic Acid is fresh.[2] Consider adding 5mM Ammonium Acetate to aqueous phase.[2] |

| Split Peaks | Solvent mismatch. | Sample solvent is stronger than mobile phase.[2] Reconstitute in 25% ACN/Water. |

| Signal Drift | Source contamination.[2] | Divert flow to waste for the first 2 mins and the wash phase (16-19 min).[1] |

| Ghost Peaks | Carryover. | 10,11-DiHDPA is sticky.[2] Add a needle wash step with Isopropanol/ACN (50:50).[1][2] |

References

-

Zhang, G., et al. (2014).[1][4] Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer.[4] Progress in Lipid Research.[4] Link

-

Cayman Chemical. (n.d.).[1][2] this compound Product Information & Solubility Data.Link

-

Wang, Y., et al. (2014).[1] Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis. PMC.[2] Link

-

Gladine, C., et al. (2019).[1] Non-Targeted LC-MS/MS Assay for Screening Lipid Mediators.[1][2][5] Molecules.[2][4][5][6][7][8][9][10][11][12][13] Link

Sources

- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Plasma Oxylipins: A Potential Risk Assessment Tool in Atherosclerotic Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Separation of high-purity eicosapentaenoic acid and docosahexaenoic acid from fish oil by pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8557593B2 - Mass spectrometric determination of eicosapentaenoic acid and docosahexaenoic acid - Google Patents [patents.google.com]

- 11. Simultaneous lipidomic analysis of three families of bioactive lipid mediators leukotrienes, resolvins, protectins and related hydroxy-fatty acids by liquid chromatography/electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in (±)10(11)-DiHDPA Mass Spectrometry Analysis

Welcome to the technical support center for mass spectrometry analysis of (±)10(11)-dihydroxyeicosapentaenoic acid (DiHDPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of ion suppression. Ion suppression can significantly compromise the sensitivity, accuracy, and reproducibility of your LC-MS/MS data. Here, we will explore the underlying causes and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for (±)10(11)-DiHDPA analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[3] For lipid mediators like DiHDPA, which are often analyzed at low concentrations in complex biological matrices (e.g., plasma, tissue homogenates), ion suppression is a critical challenge that can lead to inaccurate quantification and misinterpretation of results.[4][5]

Q2: What are the most common causes of ion suppression in my DiHDPA analysis?

A2: The primary culprits of ion suppression in bioanalysis are components of the biological matrix that co-elute with your analyte.[4][6] For DiHDPA analysis, these typically include:

-

Phospholipids: Abundant in biological membranes, phospholipids are notorious for causing significant ion suppression in LC-MS analysis of lipids.[4][5]

-

Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source and interfere with the ionization process.[3][7]

-

Other Endogenous Molecules: High concentrations of other lipids, proteins, and metabolites can compete with DiHDPA for ionization.[4]

-

Exogenous Contaminants: Plasticizers and other contaminants introduced during sample preparation can also lead to ion suppression.[8]

Q3: My this compound signal is unexpectedly low or variable. How can I confirm if ion suppression is the cause?

A3: The most reliable method to diagnose ion suppression is a post-column infusion experiment .[3][8] This technique allows you to visualize the regions in your chromatogram where ion suppression is occurring. The experiment involves infusing a constant flow of a DiHDPA standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the otherwise stable baseline signal of the DiHDPA standard indicates the retention time at which matrix components are eluting and suppressing the signal.[3][8]

Troubleshooting Guides

Guide 1: Diagnosing Ion Suppression with Post-Column Infusion

This experiment will help you identify the retention time windows where your this compound signal is being suppressed by the matrix.

-

System Setup:

-

Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile).

-

Use a syringe pump to deliver this standard solution at a constant, low flow rate (e.g., 10-20 µL/min).

-

Connect the syringe pump outlet to a T-junction placed between your LC column outlet and the mass spectrometer's ion source.

-

-

Procedure:

-

Begin the infusion of the DiHDPA standard and start acquiring data on the mass spectrometer. You should observe a stable, elevated baseline signal corresponding to your analyte.

-

Once a stable baseline is achieved, inject a blank matrix extract (that has undergone your standard sample preparation procedure) onto the LC column.

-

Run your typical chromatographic gradient.

-

-

Data Analysis:

Guide 2: Mitigating Ion Suppression through Method Optimization

Once you have identified ion suppression, the following strategies can help to minimize its impact.

The goal of sample preparation is to remove interfering matrix components before analysis.[2]

-

Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples and removing phospholipids and salts.[2][9] A well-chosen SPE sorbent and elution protocol can significantly reduce matrix effects.

-

Liquid-Liquid Extraction (LLE): LLE can also be effective for lipid analysis, partitioning your DiHDPA into an organic solvent while leaving many interfering substances in the aqueous phase.[2]

-

Protein Precipitation (PPT): While simple, PPT is often insufficient on its own as it primarily removes proteins, leaving phospholipids and other small molecules that cause ion suppression.[7]

Data Presentation: Comparison of Sample Preparation Techniques

| Sample Preparation Method | Effectiveness in Removing Phospholipids | Relative Reduction in Ion Suppression |

| Protein Precipitation (PPT) | Low | Low |

| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High |

| Solid-Phase Extraction (SPE) | High | High |

Note: The effectiveness of each technique can vary depending on the specific protocol and matrix.

If interfering components cannot be completely removed during sample preparation, altering your chromatography to separate them from your analyte is crucial.[3]

-

Modify the Gradient: Adjusting the mobile phase gradient can shift the retention time of this compound away from the ion suppression zones you identified in the post-column infusion experiment.

-

Change the Stationary Phase: If co-elution persists, using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl or a polar-embedded phase) can alter selectivity and improve separation.[3]

-

Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and lessen the impact of co-eluting species.[8][10]

A SIL-IS is the gold standard for correcting for ion suppression.[3]

-

Principle: A SIL-IS (e.g., this compound-d4) has nearly identical chemical and physical properties to the analyte. Therefore, it will co-elute and experience the same degree of ion suppression.

-

Application: By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.

Visualization of Concepts

Caption: Mechanism of Ion Suppression in the Ion Source.

Caption: Troubleshooting Workflow for Ion Suppression.

References

- Vertex AI Search. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies.

-

Guo, X., & Lankmayr, E. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 349-351. Available from: [Link]

-

Le-Corvazier, R., et al. (2016). A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. Prostaglandins & Other Lipid Mediators, 127, 20-27. Available from: [Link]

-

Wikipedia. Ion suppression (mass spectrometry). Available from: [Link]

-

Saito, K., et al. (2015). Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. Biological and Pharmaceutical Bulletin, 38(11), 1736-1742. Available from: [Link]

-

Guo, X., & Lankmayr, E. (2011). Phospholipid-based matrix effects in LC–MS bioana lysis. Bioanalysis, 3(4), 349-351. Available from: [Link]

-

Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. Available from: [Link]

-

Separation Science Solutions Series. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Separation Science, (12). Available from: [Link]

-

Flarakos, J., & Auclair, J. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2213-2215. Available from: [Link]

-

Flarakos, J., & Auclair, J. (2013). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis, 5(18), 2213-2215. Available from: [Link]

-

Yang, P., et al. (2006). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Journal of Chromatography B, 831(1-2), 130-143. Available from: [Link]

-

van der Nagel, B. H. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(7), 1475-1484. Available from: [Link]

-

Sojo, L. E., & Lum, G. (2008). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. The Clinical Biochemist Reviews, 29(Suppl 1), S51-S54. Available from: [Link]

-

Herrero-iruretagoyena, B., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 875-883. Available from: [Link]

-

The Analytical Scientist. (2026). Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making. YouTube. Available from: [Link]

-

Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 10(4), 1-4. Available from: [Link]

-

Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510. Available from: [Link]

-

AMS Bio. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available from: [Link]

-

Agilent Technologies. (2023). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. YouTube. Available from: [Link]

-

Wang, M., & Han, X. (2014). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 55(10), 1996-2007. Available from: [Link]

-

SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). YouTube. Available from: [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 9(6), 121. Available from: [Link]

Sources

- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ovid.com [ovid.com]

- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

Technical Support Center: Optimizing Collision Energy for (±)10(11)-DiHDPA MRM Transitions

Welcome to the Technical Support Center. This guide provides a comprehensive, in-depth walkthrough for researchers, scientists, and drug development professionals on optimizing Multiple Reaction Monitoring (MRM) collision energy for the analysis of (±)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoic acid ((±)10(11)-DiHDPA). As a cytochrome P450 epoxygenase metabolite of docosahexaenoic acid (DHA), this compound is a lipid mediator with significant anti-inflammatory and anti-angiogenic properties, making its accurate quantification crucial.[1]

This document is designed with full editorial control to provide not just a protocol, but a foundational understanding of the principles of collision-induced dissociation (CID) and its application in developing robust and sensitive LC-MS/MS assays.

Part 1: Foundational Principles of Collision Energy Optimization

Multiple Reaction Monitoring (MRM) is a highly sensitive mass spectrometry technique used for targeted quantification.[2] Its sensitivity is critically dependent on the optimization of several parameters, most notably the collision energy (CE).[2][3] The collision energy is the kinetic energy applied to a precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation into product ions.[4]

An inadequately optimized collision energy can lead to either incomplete fragmentation, resulting in a weak product ion signal, or excessive fragmentation (over-fragmentation), which can also diminish the signal of the desired product ion.[5] Therefore, empirical determination of the optimal collision energy for each precursor-to-product ion transition is paramount for achieving maximum sensitivity and selectivity in your assay.[6][7]

For a molecule like this compound, a C22 polyunsaturated fatty acid derivative, collision-induced dissociation will typically involve the cleavage of C-C bonds and neutral losses, such as water from the hydroxyl groups and cleavage of the carboxylic acid headgroup. The goal of CE optimization is to find the energy at which the production of the most intense and specific product ion is maximal.

Part 2: Experimental Workflow for Collision Energy Optimization

This section details a step-by-step protocol for the empirical determination of optimal collision energy for this compound MRM transitions. This process involves direct infusion of a standard into the mass spectrometer.

Step 1: Preparation of this compound Standard

-

Obtain a high-purity standard of this compound. Standards are commercially available, for instance, from suppliers like Cayman Chemical.[8][9]

-

Prepare a stock solution in an appropriate solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

-

Create a working solution for infusion by diluting the stock solution to a final concentration of 50-100 ng/mL in a solvent compatible with electrospray ionization, such as 50:50 methanol:water with 0.1% formic acid or acetic acid for negative ion mode.

Step 2: Instrument Setup and Precursor Ion Identification

-

Configure the mass spectrometer for direct infusion analysis. This typically involves using a syringe pump connected directly to the ion source.

-

Set the ion source parameters. For lipid mediators like DiHDPA, negative ion mode electrospray ionization (ESI) is generally preferred due to the presence of the carboxylic acid group.[9] Typical starting parameters include:

-

Capillary Voltage: 3.0-4.0 kV

-

Nebulizer Gas: 30-40 psi

-

Drying Gas Flow: 8-12 L/min

-

Drying Gas Temperature: 300-350 °C

-

-

Perform a Full Scan (Q1 Scan) to identify the deprotonated precursor ion [M-H]⁻. For this compound, with a molecular weight of 362.5 g/mol , the expected precursor ion will have an m/z of approximately 361.5.

Step 3: Product Ion Identification

-

Set up a Product Ion Scan. In this mode, the first quadrupole (Q1) is fixed to transmit the precursor ion (m/z 361.5), while the third quadrupole (Q3) scans a range of m/z values to detect the fragment ions produced in the collision cell (Q2).

-

Apply a moderate, non-optimized collision energy (e.g., 20-25 eV) to induce fragmentation.

-

Identify the most abundant and specific product ions. These will be your candidates for MRM transitions. For dihydroxy-eicosanoids, common fragmentation pathways involve neutral losses of water and cleavages along the carbon chain.

Step 4: Collision Energy Ramp for MRM Transitions

-

Create an MRM method in your instrument control software. For each identified product ion, create a precursor > product ion transition. It is recommended to monitor at least two transitions for each compound: a quantifier (most intense) and a qualifier (for confirmation).[6]

-

Perform a collision energy optimization experiment. Most modern mass spectrometer software platforms have automated routines for this.[10][11] This involves repeatedly injecting the standard while the instrument systematically varies the collision energy over a defined range (e.g., 5 to 50 eV in 1-2 eV steps) for each MRM transition.

-

Analyze the results. The software will generate a plot of product ion intensity versus collision energy for each transition. The optimal collision energy is the value that produces the highest product ion signal.[7]

Below is a diagram illustrating the experimental workflow for optimizing collision energy.

Caption: Workflow for Collision Energy Optimization.

Data Presentation: Hypothetical Optimization Results

The following table summarizes hypothetical but plausible results from a collision energy optimization experiment for this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity | Optimal Collision Energy (eV) | Role |

| 361.5 | 343.5 | [M-H-H₂O]⁻ | 18 | Qualifier |

| 361.5 | 317.5 | [M-H-CO₂]⁻ | 22 | Qualifier |

| 361.5 | 299.5 | [M-H-H₂O-CO₂]⁻ | 26 | Quantifier |

| 361.5 | 195.2 | Cleavage at C9-C10 | 30 | Qualifier |

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the optimization and subsequent analysis of this compound using MRM.

Q1: I am observing very low or no signal for my precursor ion.

-

Check the Ion Source: Ensure the electrospray needle is properly positioned and not clogged. A stable spray is essential for good ionization.[12]

-

Verify Standard Concentration: The concentration of your infusion solution might be too low. Prepare a fresh, slightly more concentrated standard.

-

Optimize Source Parameters: Systematically adjust source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Inefficient ionization can lead to poor signal strength.[13]

-

Check Solvent Composition: Ensure your solvent is compatible with ESI and promotes ionization of your analyte. For negative mode, the presence of a weak acid can be beneficial.

Q2: The intensity of my product ions is very weak, even at high collision energies.

-

Incorrect Precursor Ion Selection: Double-check that you have selected the correct monoisotopic mass for the deprotonated molecule. In-source fragmentation could lead to a different ion being the most abundant in the Q1 scan.

-

Collision Gas Pressure: Verify that the collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range. Low collision gas pressure will result in inefficient fragmentation.[14]

-

Instrument Contamination: A contaminated ion source or mass optics can significantly reduce signal intensity.[13] Regular cleaning and maintenance are crucial.[15]

-

Analyte Instability: Some lipid mediators can be unstable. Ensure your standards are fresh and have been stored correctly at -20°C or lower.[1]

Q3: My results are not reproducible; the optimal collision energy seems to shift between experiments.

-

Instrument Stability: Ensure the mass spectrometer is properly calibrated and has had sufficient time to stabilize. Fluctuations in vacuum or electronics can affect results.

-

Infusion Flow Rate: An unstable flow rate from the syringe pump can cause signal fluctuations. Ensure the syringe is properly seated and the pump is functioning correctly.

-

Sample Carryover: If performing sequential optimizations, ensure the system is adequately flushed between runs to prevent carryover from previous analyses.

Q4: I see fragmentation even at a collision energy of 0 eV.

-